molecular formula C19H19N3O5S B2377777 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1261001-94-8

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2377777
CAS RN: 1261001-94-8
M. Wt: 401.44
InChI Key: CLRBXQOGISPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of DNA and RNA, making these compounds potential antitumor agents. For example, certain derivatives have demonstrated excellent inhibitory capabilities against both human TS and DHFR, showing promise in inhibiting tumor growth in vitro (Gangjee et al., 2009).

A3 Adenosine Receptor Antagonists

Some derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide have been explored as potential A3 adenosine receptor antagonists. This research is significant in the context of developing new therapeutic agents, as A3 adenosine receptors are implicated in various physiological and pathological processes, including inflammatory and cardiovascular diseases (Rossi et al., 2016).

Synthesis and Structural Studies

The synthesis of various derivatives of this compound has been extensively studied, leading to a better understanding of their chemical properties and potential applications. The studies often involve complex syntheses and structural analyses, such as X-ray crystallography, to determine the precise configurations of these compounds. This research aids in understanding how structural variations can impact the biological activity and efficacy of these compounds (Gangjee et al., 2005).

Anti-Inflammatory and Analgesic Agents

Research has also explored the use of related compounds as anti-inflammatory and analgesic agents. Derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide have been synthesized and tested for their cyclooxygenase inhibitory activities. These studies are crucial for developing new drugs to treat conditions like arthritis and other inflammatory disorders (Abu‐Hashem et al., 2020).

Src Kinase Inhibition and Anticancer Activity

Certain analogues have been identified for their role in Src kinase inhibition, a key target in cancer treatment. This research is pivotal in the quest for new anticancer therapies, particularly for resistant forms of cancer. The inhibition of Src kinase by these compounds has shown potential in reducing the proliferation of cancer cells, indicating their possible use in cancer treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-2-6-21-18(24)17-13(5-7-28-17)22(19(21)25)10-16(23)20-9-12-3-4-14-15(8-12)27-11-26-14/h3-5,7-8H,2,6,9-11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRBXQOGISPIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

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